N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide
Description
N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including a benzofuran ring, an oxadiazole ring, and a butyl chain
Properties
IUPAC Name |
N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-2-3-5-18-14(21)9-13-19-16(23-20-13)12-8-11(17)7-10-4-6-22-15(10)12/h7-8H,2-6,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDAZPXXIGIDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=NOC(=N1)C2=CC(=CC3=C2OCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzofuran derivative with a nitrile oxide, which can be generated in situ from a suitable precursor such as a hydroximoyl chloride.
Attachment of the Butyl Chain: The butyl chain can be introduced through a nucleophilic substitution reaction, where the oxadiazole derivative is reacted with butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and oxadiazole rings can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds such as:
Benzofuran Derivatives: Compounds containing the benzofuran ring, which are known for their diverse biological activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which are known for their antimicrobial and anticancer properties.
Chlorinated Aromatic Compounds: Compounds containing chlorine atoms on aromatic rings, which are known for their reactivity and potential bioactivity.
The uniqueness of this compound lies in its combination of these functional groups, which can lead to synergistic effects and enhanced bioactivity.
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